molecular formula C18H23N5O2 B3783196 N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide

N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B3783196
M. Wt: 341.4 g/mol
InChI Key: AOAMHKZAEWMTGQ-HNNXBMFYSA-N
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Description

N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Properties

IUPAC Name

N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17-15(10-4-5-11-19-17)20-18(25)16-13-23(22-21-16)12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13,15H,4-6,9-12H2,(H,19,24)(H,20,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAMHKZAEWMTGQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves a multi-step process. One common method is the metal-free 1,3-dipolar cyclization of azides with HFO-1233zd(E) in the presence of amines. This reaction is carried out in an aqueous medium and involves the defluorinative functionalization of the C(sp3)–F bond in the trifluoromethyl group into amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Voriconazole: Another antifungal agent.

    Rufinamide: An antiepileptic drug.

Uniqueness

What sets N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide apart is its unique combination of the azepane and triazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide
Reactant of Route 2
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N-[(3S)-2-oxoazepan-3-yl]-1-(3-phenylpropyl)triazole-4-carboxamide

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